

spectroscopic data of 2,3-Dihydrobenzofuran-5-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-ol

Cat. No.: B1279129

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydrobenzofuran-5-ol

This guide provides a comprehensive overview of the expected spectroscopic data for **2,3-Dihydrobenzofuran-5-ol**, tailored for researchers, scientists, and professionals in drug development. The data presented herein is a combination of information derived from the parent compound, 2,3-dihydrobenzofuran, and established spectroscopic principles for phenolic compounds, as direct experimental data for this specific molecule is not readily available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **2,3-Dihydrobenzofuran-5-ol** are detailed below.

Predicted ¹H NMR Data

The chemical shifts for the aromatic protons are predicted based on the known values for 2,3-dihydrobenzofuran, with adjustments for the electron-donating effects of the hydroxyl group at the C5 position. The phenolic proton's chemical shift can vary significantly based on solvent and concentration^{[1][2]}.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~4.6	Triplet (t)	~8.5
H-3	~3.2	Triplet (t)	~8.5
H-4	~6.7	Doublet (d)	~8.2
H-6	~6.6	Doublet of doublets (dd)	~8.2, 2.3
H-7	~6.8	Doublet (d)	~2.3
5-OH	4.0 - 8.0	Broad Singlet (br s)	-

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR chemical shifts are based on the spectrum of 2,3-dihydrobenzofuran, with substituent effects of the hydroxyl group applied to the aromatic carbons[3][4][5][6].

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~71
C-3	~30
C-4	~115
C-5	~150
C-6	~110
C-7	~117
C-7a	~155
C-3a	~122

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra.

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Dihydrobenzofuran-5-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a standard 5 mm NMR tube[7].
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts ($\delta = 0.00$ ppm)[7][8].
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition[9].
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Apply a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the -OH proton will disappear or significantly diminish[1][8].
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans will be necessary compared to ^1H NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **2,3-Dihydrobenzofuran-5-ol** is expected to show characteristic absorptions for the phenolic hydroxyl group, the aromatic ring, and the ether linkage.

Predicted IR Data

The vibrational frequencies are predicted based on characteristic values for phenols and ethers[10].

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenolic)	3500 - 3200	Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	2960 - 2850	Medium
C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong
C-O Stretch (Phenolic)	~1230	Strong
C-O-C Stretch (Ether)	~1050	Strong

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11][12].
- Background Scan: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2,3-Dihydrobenzofuran-5-ol** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Spectrum Acquisition:
 - Collect the spectrum over a typical range of 4000 to 400 cm⁻¹[13].
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

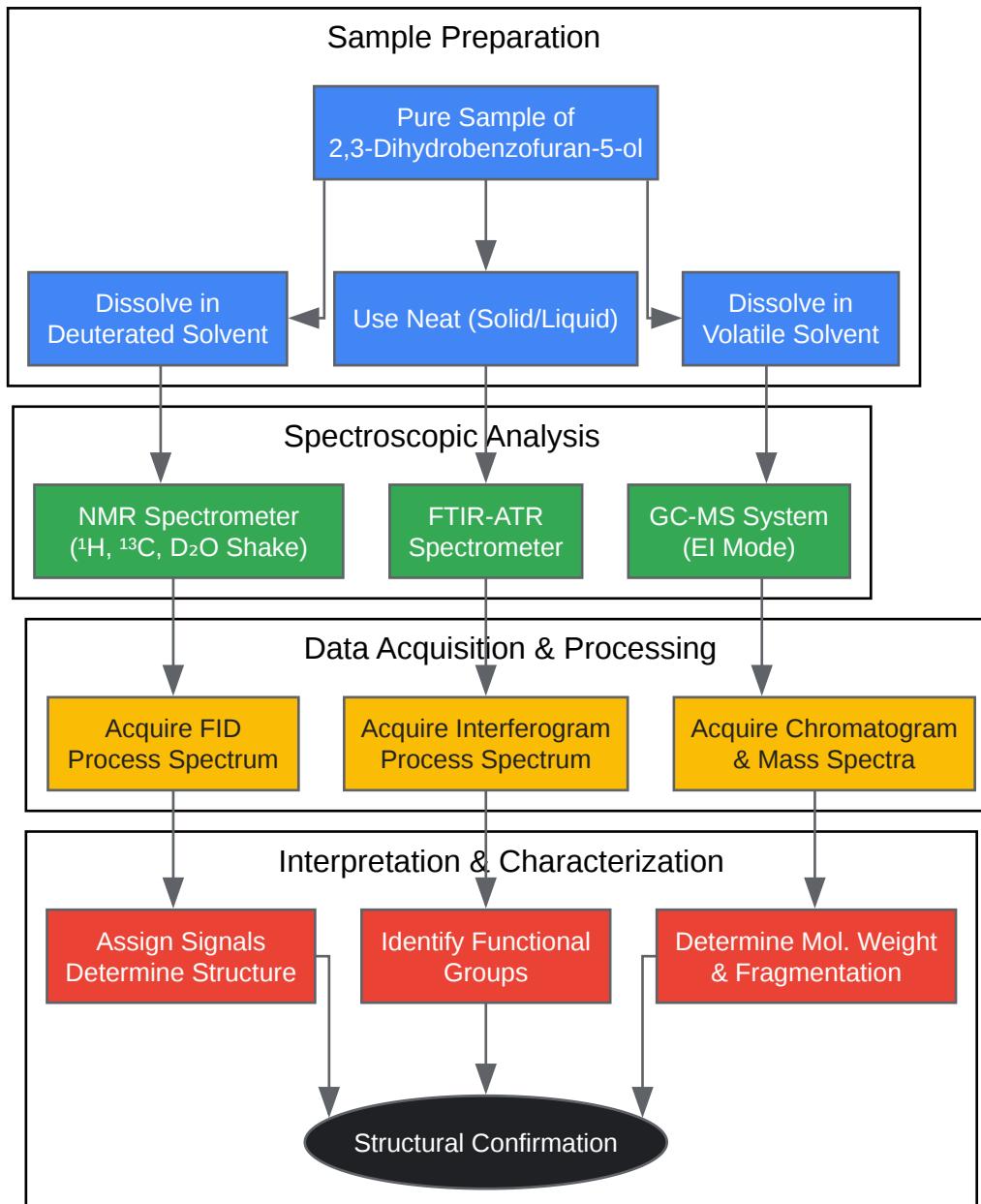
Predicted MS Data (Electron Ionization)

The molecular weight of **2,3-Dihydrobenzofuran-5-ol** ($C_8H_8O_2$) is 136.15 g/mol. The fragmentation pattern is predicted based on the stable benzofuran ring structure.

m/z (mass-to-charge ratio)	Predicted Identity	Notes
136	$[M]^+$	Molecular Ion
135	$[M-H]^+$	Loss of a hydrogen radical
108	$[M-CO]^+$	Loss of carbon monoxide
107	$[M-CHO]^+$	Loss of a formyl radical
77	$[C_6H_5]^+$	Phenyl cation

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.


- Sample Preparation: Prepare a dilute solution of **2,3-Dihydrobenzofuran-5-ol** in a volatile organic solvent such as methanol or ethyl acetate (e.g., 1 mg/mL)[14].
- Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer)[15][16].
- Gas Chromatography Parameters:

- Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[15][17].
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[15].
- Injector: Set the injector temperature to 250-280°C and use a splitless or split injection mode[15][17].
- Oven Program: A typical temperature program would be: start at 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5-10 minutes[15].
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV[15].
 - Ion Source Temperature: 230°C[17].
 - Mass Range: Scan from m/z 40 to 500 amu.
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can be analyzed and compared to spectral libraries for identification.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2,3-Dihydrobenzofuran-5-ol**.

Workflow for Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-ol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 12. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jru-b.com [jru-b.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [spectroscopic data of 2,3-Dihydrobenzofuran-5-ol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279129#spectroscopic-data-of-2-3-dihydrobenzofuran-5-ol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com